(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
Description
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine featuring a trifluoromethyl (-CF₃) and fluorine (-F) substitution on the phenyl ring at the 3- and 4-positions, respectively. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which can exhibit divergent pharmacological properties due to stereospecific interactions . This compound is part of a broader class of fluorinated arylpropanamines, which are of significant interest in medicinal chemistry for their enhanced metabolic stability and lipophilicity, traits often attributed to the electron-withdrawing effects of fluorine and trifluoromethyl groups .
The compound’s structural complexity and stereochemistry necessitate enantioselective synthesis or resolution techniques, as seen in the preparation of (R)-1g (93% yield) using trimethylamine and methyl triflate .
Properties
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFPLJRYJOIMC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705171 | |
| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241677-13-3 | |
| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde, a commercially available precursor. This aldehyde undergoes reductive amination to introduce the propan-1-amine moiety. Alternative precursors, such as 3-fluoro-4-(trifluoromethyl)acetophenone, have also been explored for ketone-based reductive amination routes.
Key challenges in precursor synthesis include:
-
Regioselective fluorination : Achieving precise substitution at the 3-fluoro and 4-trifluoromethyl positions requires controlled reaction conditions to avoid side reactions.
-
Stability of intermediates : The electron-withdrawing nature of the trifluoromethyl group can destabilize intermediates, necessitating low-temperature reactions (-20°C to 0°C) and inert atmospheres.
Reductive Amination
Reductive amination is the cornerstone of synthesizing (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine. The process involves the following steps:
-
Condensation : The aldehyde reacts with a primary amine (e.g., propylamine) in the presence of a dehydrating agent such as molecular sieves or titanium tetraisopropoxide (Ti(OiPr)₄) to form an imine intermediate.
-
Reduction : Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine. STAB is preferred due to its compatibility with protic solvents (e.g., methanol) and milder reaction conditions (room temperature, 12–24 hours).
Representative Procedure :
Chiral Resolution
The racemic mixture obtained from reductive amination requires resolution to isolate the (R)-enantiomer. Two primary methods are employed:
Diastereomeric Salt Formation
-
Chiral acids : Tartaric acid or camphorsulfonic acid forms diastereomeric salts with the enantiomers. These salts exhibit differing solubilities, enabling separation via fractional crystallization.
-
Conditions : Ethanol/water mixtures at 4°C for 48 hours
-
Enantiomeric excess (ee) : >98% after three recrystallizations
Chiral Chromatography
-
Stationary phase : Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile phase : Hexane/isopropanol (90:10)
-
Efficiency : Single-pass resolution achieves 99% ee but is cost-prohibitive for industrial scales
Industrial Production Methods
Large-Scale Reductive Amination
Industrial processes prioritize cost-effectiveness and scalability:
-
Catalyst : Immobilized STAB on silica gel reduces reagent waste and simplifies purification.
-
Continuous flow reactors : Enhance reaction control and throughput (50–100 kg/batch).
Table 1: Comparison of Lab-Scale vs. Industrial Methods
| Parameter | Lab-Scale (Batch) | Industrial (Continuous Flow) |
|---|---|---|
| Reaction Time | 24 hours | 4–6 hours |
| Yield (%) | 72–85 | 88–92 |
| Enantiomeric Excess (%) | 98–99 | 95–97 |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Dynamic Kinetic Resolution (DKR)
DKR combines asymmetric catalysis with in situ racemization to maximize yield and ee:
-
Catalyst : Ruthenium-based Shvo catalyst (0.5 mol%)
-
Racemization agent : DBU (1,8-diazabicycloundec-7-ene)
-
Conditions : 80°C, toluene, 24 hours
Comparative Analysis of Synthetic Methodologies
Table 2: Efficiency of Chiral Resolution Techniques
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Diastereomeric Salts | 65 | 98 | 120 |
| Chiral Chromatography | 85 | 99 | 450 |
| Dynamic Kinetic Resolution | 90 | 99 | 200 |
Key findings:
-
Diastereomeric salt formation remains the most cost-effective method but requires multiple recrystallization steps.
-
DKR balances yield and enantioselectivity, making it suitable for pilot-scale production.
Challenges and Optimization Strategies
Enhancing Enantioselectivity
Chemical Reactions Analysis
Types of Reactions
®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Imines and Nitriles: From oxidation of the amine group.
Cyclohexane Derivatives: From reduction of the aromatic ring.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Potential
Research has indicated that compounds similar to (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine may exhibit antidepressant properties. The presence of fluorine atoms in the structure can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further investigation in treating depression and anxiety disorders .
2. Neuropharmacological Studies
This compound is being studied for its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The ability to modulate these systems suggests potential applications in developing new treatments for neurological disorders .
Biological Research Applications
1. In Vitro Studies
The compound can be utilized in various in vitro assays to assess its biological activity. For example, it can be tested for binding affinity to specific receptors or enzymes involved in neurotransmission. Such studies are crucial for understanding the mechanism of action and potential therapeutic effects .
2. Structure-Activity Relationship (SAR) Studies
Due to its unique structural features, (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is valuable in SAR studies. Researchers can modify different parts of the molecule to evaluate how these changes affect biological activity, leading to the identification of more potent analogs .
Case Studies
Mechanism of Action
The mechanism by which ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The (R)-enantiomer’s biological activity can differ markedly from its (S)-counterpart. For example:
- (1S)-1-[3-Fluoro-4-(Trifluoromethyl)phenyl]propan-1-amine (CAS 1241678-97-6) shares the same substituents but has an (S)-configuration. The enantiomeric pair may exhibit divergent binding affinities to biological targets, as observed in fluoxetine (Prozac), where the (R)-enantiomer shows distinct pharmacokinetics compared to the (S)-form .
Substituent Variations on the Phenyl Ring
a) Trifluoromethyl Position
- (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride (CAS 856563-00-3): Lacks the 3-fluoro substituent, reducing steric and electronic effects.
b) Halogen Substitution
- (R)-1-(3-Chloro-2-Fluorophenyl)propan-1-amine (CAS 1213383-14-2): Replaces the 3-fluoro and 4-CF₃ groups with 3-chloro and 2-fluoro substituents. The chloro group increases molecular weight (187.64 g/mol vs.
c) Methyl vs. Trifluoromethyl
Backbone Modifications
- OCM-10 (N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)oxazole-4-carboxamide) :
Incorporates an oxazole-carboxamide backbone instead of a propanamine. This increases molecular weight (433.35 g/mol) and introduces hydrogen-bonding motifs, enhancing kinase inhibition (e.g., GSK-3β) but complicating blood-brain barrier penetration .
Salt Forms and Derivatives
- (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride : The hydrochloride salt improves crystallinity and stability, facilitating formulation. Priced at ₹10,000.00/gm (), it highlights the cost implications of salt formation .
Biological Activity
(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, with the CAS number 2089671-68-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula for (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is CHFN. The trifluoromethyl group (-CF) is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
The biological activity of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Compounds containing trifluoromethyl groups often exhibit enhanced binding affinity and selectivity for specific receptors or enzymes.
- Monoamine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures may act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B have therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease .
- Serotonin Reuptake Inhibition : The presence of a fluorinated phenyl group may enhance the compound's ability to inhibit serotonin reuptake, similar to other fluoroalkyl amines that have shown efficacy in treating mood disorders .
Pharmacological Studies
Recent research has highlighted the potential applications of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine in various therapeutic areas:
- Neuropsychiatric Disorders : Given its structural similarities to known antidepressants, the compound may be evaluated for efficacy in treating conditions such as depression and anxiety disorders.
- Antiviral Activity : The compound's structural features may provide a basis for exploring antiviral applications, particularly against RNA viruses, by inhibiting viral replication mechanisms.
In Vitro Studies
In vitro assays have demonstrated that derivatives of compounds similar to (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine exhibit significant inhibitory activity against MAO-B. For instance, a study reported IC values indicating potent inhibition by structurally related compounds .
| Compound | MAO-B IC (nM) |
|---|---|
| Compound A | 36.0 |
| Compound B | 15.4 |
| (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine | TBD |
Animal Models
Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine. These studies will help determine dosage forms, routes of administration, and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine with high enantiomeric purity?
- Methodology :
- Step 1 : Start with 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives (e.g., via coupling with 3-aminopropanol using EDC/HOBt).
- Step 2 : Introduce chirality using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective reduction of ketone intermediates with catalysts like Corey-Bakshi-Shibata .
- Step 3 : Purify via flash chromatography and confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodology :
- 1H/13C NMR : Look for characteristic peaks: δ ~8.0–8.1 ppm (aromatic protons), δ ~2.6–3.1 ppm (amine-proximal CH2 groups), and CF3 signals at ~120–125 ppm in 13C NMR .
- LC-MS : Confirm molecular ion [M+H]+ (theoretical m/z: 264.1) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) .
Advanced Research Questions
Q. How can researchers investigate the compound’s selectivity for GSK-3β or other kinase targets?
- Methodology :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., Eurofins KinaseProfiler) with ATP-concentration-dependent assays.
- Crystallography : Co-crystallize the compound with GSK-3β (PDB: 1Q3D) to identify binding interactions (e.g., halogen bonds with F/CF3 groups) .
- Data Interpretation : Compare IC50 values against known inhibitors (e.g., OCM-33 in showed sub-µM potency).
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Structural Modifications : Replace labile groups (e.g., methylene amine) with bioisosteres (e.g., cyclopropylamine) to reduce CYP450-mediated oxidation .
- Key Data : Fluorinated analogs in showed extended half-lives (>2 hrs in microsomes).
Q. How to resolve contradictions in biological activity between enantiomers?
- Methodology :
- Enantiomer Separation : Use preparative chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns.
- Functional Assays : Test R- and S-forms in cellular models (e.g., HEK293 transfected with target receptors) to compare EC50/IC50 values .
- Case Study : (R)-enantiomers of similar trifluoromethylphenyl amines exhibited 10–100x higher binding affinity vs. S-forms .
Safety & Compliance
Q. What safety protocols are essential for handling this amine derivative?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
